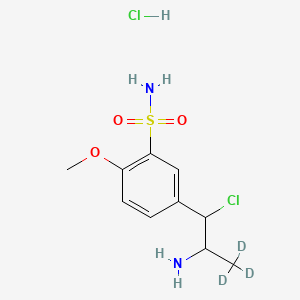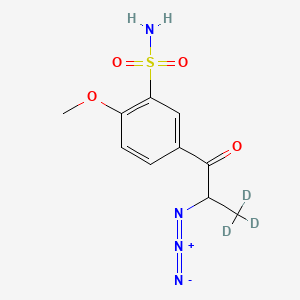
(R,S)-Equol-d4 (Major)(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,S)-Equol-d4 (Major)(Mixture of Diastereomers) is a deuterated form of equol, a nonsteroidal estrogen of the isoflavandiol class. Equol is a metabolite of the soy isoflavone daidzein, produced by intestinal bacteria in some individuals. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other and have different physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Equol-d4 involves the deuteration of equol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (R,S)-Equol-d4 may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents and solvents. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Equol-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert (R,S)-Equol-d4 to its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
(R,S)-Equol-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism and pharmacokinetics of equol.
Biology: Employed in studies investigating the biological effects of equol and its metabolites.
Medicine: Used in research on the potential therapeutic effects of equol in conditions such as menopause, osteoporosis, and cardiovascular diseases.
Industry: Utilized in the development of dietary supplements and functional foods containing equol or its derivatives.
Mechanism of Action
The mechanism of action of (R,S)-Equol-d4 involves its interaction with estrogen receptors in the body. Equol has a high affinity for estrogen receptor beta (ERβ), which mediates its biological effects. The compound can modulate the activity of estrogen-responsive genes and pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Equol: The non-deuterated form of (R,S)-Equol-d4, which is also a metabolite of daidzein.
Daidzein: The precursor isoflavone from which equol is derived.
Genistein: Another soy isoflavone with estrogenic activity.
Uniqueness
(R,S)-Equol-d4 is unique due to its deuterated nature, which provides advantages in scientific research, such as improved stability and the ability to trace metabolic pathways using mass spectrometry. The presence of deuterium atoms can also influence the compound’s pharmacokinetics and biological activity, making it a valuable tool in various research applications.
Properties
CAS No. |
1216469-13-4 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
246.298 |
IUPAC Name |
2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |
InChI Key |
ADFCQWZHKCXPAJ-YHBSYLJLSA-N |
SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Synonyms |
3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol-d4; _x000B_4’,7-Isoflavandiol-d4; (+/-)-Equol-d4; 7,4’-Homoisoflavane-d4; NV 07α-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(E)-2-[[(3aR,4R,6aR,7R,9aR,9bR)-7-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl]oxycarbonyl]but-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate](/img/structure/B562428.png)

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)








